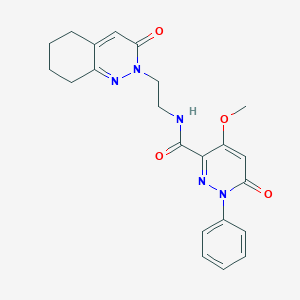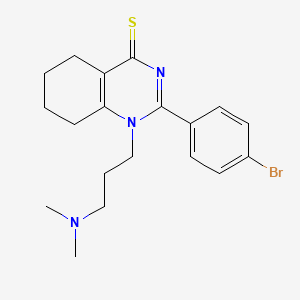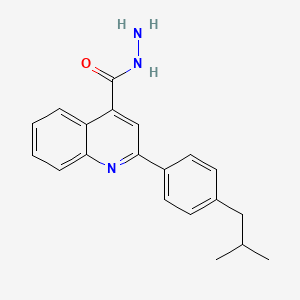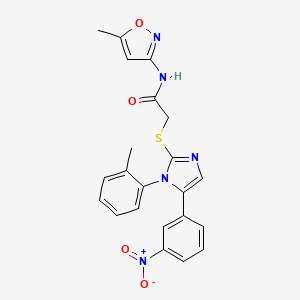![molecular formula C14H9Cl3N4O3S B2367825 N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 338794-73-3](/img/structure/B2367825.png)
N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a chemical compound with the molecular formula C14H9Cl3N4O3S . It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved information .Wissenschaftliche Forschungsanwendungen
Nematocidal Activity
Research has shown that certain 1,2,4-oxadiazole derivatives, closely related to N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, exhibit significant nematocidal activities. These compounds, such as 4i and 4p, demonstrated enhanced effectiveness against Bursaphelenchus xylophilus, a nematode pest, compared to commercial nematicides like Tioxazafen. They affect the nematodes by decreasing their movement and respiration, leading to increased mortality rates (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial Properties
Compounds structurally similar to this compound have shown potential as antimicrobial agents. For example, a series of N-substituted-1,3,4-thiadiazole derivatives demonstrated strong anti-bacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. These findings indicate the potential of such compounds in combating bacterial infections in agriculture (Wan et al., 2018).
Anticancer and Antitumor Applications
Similar oxazole derivatives have been investigated for their potential in anticancer and antitumor applications. Research suggests that these compounds can be effective in inhibiting the growth of various cancer cell lines, indicating their potential use in cancer therapy (Katariya, Vennapu, & Shah, 2021).
Antifungal Activity
In the field of antifungal research, compounds related to this compound have demonstrated efficacy. For instance, certain novel thiadiazole derivatives showed significant inhibitory effects against fungal pathogens, suggesting their potential as antifungal agents (Yu et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Thiadiazole derivatives, such as the compound , are a promising area of research in medicinal chemistry due to their broad spectrum of biological activities . Future research could focus on synthesizing new derivatives and studying their pharmacological properties and potential applications in treating various diseases .
Eigenschaften
IUPAC Name |
N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4O3S/c1-6-10(14(22)20-23-5-9-13(17)25-21-18-9)12(19-24-6)11-7(15)3-2-4-8(11)16/h2-4H,5H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFVUURGLILAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NOCC3=C(SN=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)
![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)


![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)
![Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2367758.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)





